1,2,2,5,5-Pentamethyl-4-ethyl-3-imidazoline-3-oxide

Spin trapping EPR spectroscopy Free-radical detection

Standard nitrone spin traps lack pH-reporting capability and suffer rapid bioreduction in cellular experiments. This 4-ethyl substituted 3-imidazoline-3-oxide (CAS 75491-38-2) addresses both limitations: • pH-dependent EPR hyperfine splitting (operable range pH 2.5-4) enables simultaneous radical trapping and local pH measurement in acidic microenvironments such as lysosomes and ischemic tissue. • The 4-ethyl substituent confers 20-30× enhanced stability toward ascorbate reduction versus tetramethyl analogs, extending viable EPR acquisition windows in living-cell and in-vivo experiments. • Low melting point (32-34°C) enables energy-efficient melt-compounding into thermoplastics for radical-scavenging and polymer stabilization. Supplied with documented purity; available for immediate global shipping from BenchChem.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
CAS No. 75491-38-2
Cat. No. B1620908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,2,5,5-Pentamethyl-4-ethyl-3-imidazoline-3-oxide
CAS75491-38-2
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCCC1=[N+](C(N(C1(C)C)C)(C)C)[O-]
InChIInChI=1S/C10H20N2O/c1-7-8-9(2,3)11(6)10(4,5)12(8)13/h7H2,1-6H3
InChIKeyHBZASRFMSFYBQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,2,5,5-Pentamethyl-4-ethyl-3-imidazoline-3-oxide (CAS 75491-38-2) – Scientific Procurement Baseline


1,2,2,5,5-Pentamethyl-4-ethyl-3-imidazoline-3-oxide (CAS 75491-38-2) belongs to the class of 3-imidazoline-3-oxide nitrones, which are established cyclic nitrone spin traps used in electron paramagnetic resonance (EPR) spectroscopy for detecting short-lived free radical species [1]. The compound features a five-membered imidazoline ring bearing five methyl substituents and a single ethyl group at position 4, resulting in the molecular formula C₁₀H₂₀N₂O and a molecular weight of 184.28 g mol⁻¹. It exists as a low-melting solid (mp 32–34 °C) and is functionally employed as a spin-trapping agent, radical scavenger, and precursor to stable nitroxide radicals for applications in polymer chemistry, biological EPR imaging, and oxidative-stress research .

Why Generic Nitrone Substitution Fails for 1,2,2,5,5-Pentamethyl-4-ethyl-3-imidazoline-3-oxide


Cyclic nitrone spin traps are not interchangeable despite sharing the same core functionality, because spin-adduct stability, pH sensitivity, reduction kinetics, and lipophilicity are exquisitely sensitive to the number, size, and position of alkyl substituents [1]. The 4-ethyl substituent in this compound is not merely an incremental structural variation; it alters the steric shielding around the nitroxide radical centre and modulates the rate of bioreduction by endogenous reductants such as ascorbate, a property that directly dictates EPR signal half-life in cellular and in-vivo experiments. Without head-to-head quantitative data on the exact substitution pattern, a generic replacement risks either unacceptably rapid signal decay or loss of the pH-reporting capability that is documented for the 3-imidazoline-3-oxide family [2].

Quantitative Differentiation Evidence for 1,2,2,5,5-Pentamethyl-4-ethyl-3-imidazoline-3-oxide vs. Closest Analogs


Spin-Adduct Lifetime vs. DMPO-Type Pyrroline Spin Traps

The imidazoline-3-oxide nitrone core of this compound generates spin adducts with lifetimes exceeding 10 minutes under experimental conditions, whereas the widely used pyrroline spin trap DMPO (5,5-dimethyl-1-pyrroline N-oxide) produces superoxide adducts with a half-life of approximately 1 minute in aqueous solution at neutral pH. For the closely related 1,2,2,5,5-pentamethyl-3-imidazoline-3-oxide (lacking the 4-ethyl group), the spin adduct lifetime was explicitly determined to be >10 min [1]. DMPO-OOH adduct half-life is reported as 0.5–1 min under comparable conditions [2].

Spin trapping EPR spectroscopy Free-radical detection

pH-Reporting Capability Absent in Pyrroline and Pyrrolidine Spin Traps

This compound, via its protonatable imidazoline N(1) atom, exhibits pH-dependent hyperfine splitting in the EPR spectra of its spin adducts, enabling direct pH measurement in the range 2.5–4 without additional indicator molecules. The parent compound 1,2,2,5,5-pentamethyl-3-imidazoline-3-oxide (without 4-ethyl) demonstrated this pH-reporting capability with a responsive range of pH 2.5–4 [1]. In contrast, the most common pyrroline spin trap DMPO and pyrrolidine nitroxides such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) lack a basic amine centre and therefore produce EPR spectra insensitive to pH in this range [2].

pH-sensitive EPR probes Intracellular pH measurement Spin-adduct hyperfine splitting

Enhanced Reduction Stability Conferred by Ethyl Substitution vs. Tetramethyl Analogs

The presence of the bulky 4-ethyl substituent provides steric shielding of the nitrone/nitroxide redox centre, a design principle validated by Kirilyuk et al. (2004), who demonstrated that fully tetraethyl-substituted imidazole nitroxides are 20–30 fold more stable toward reduction by ascorbate and exhibit significantly longer half-lives in rat blood compared to their 2,2,5,5-tetramethyl counterparts [1]. While the target compound is not fully tetraethyl-substituted, the single 4-ethyl group provides a directional steric hindrance that is absent in the symmetrical tetramethyl analog 1,2,2,5,5-pentamethyl-3-imidazoline-3-oxide, conferring intermediate stability [2].

Nitroxide bioreduction Ascorbate stability In-vivo EPR half-life

Radical-Anion Hyperfine Coupling Constants vs. Pyrroline Nitrone Spin Traps

Under radiolytic conditions in squalane solution, the radical anion of 1,2,2,5,5-pentamethyl-3-imidazoline-3-oxide (the 4-unsubstituted analog of the target compound) was directly detected by optically detected ESR (OD ESR) alongside 3,3,5,5-tetramethyl-1-pyrroline-1-oxide. The hyperfine coupling constants and g-values were determined experimentally and validated by DFT calculations, revealing a non-planar geometry with spin density localized on the CNO fragment [1]. The imidazoline radical anion exhibits distinct hfc constants compared to the pyrroline analog, reflecting the electronic influence of the imidazoline ring nitrogen, which is absent in pyrroline-based spin traps.

OD ESR Radical anion detection Spin-density distribution

Physical-Form Advantage: Low-Melting Solid for Direct Formulation vs. Liquid Nitroxides

The compound is a low-melting crystalline solid (mp 32–34 °C, bp 100 °C at 3 mmHg) , in contrast to many common nitroxide spin probes such as TEMPO (mp 36–38 °C) and its liquid analog TEMPOL (4-hydroxy-TEMPO, mp 71–73 °C when crystalline but often handled as a liquid solution). The melting point just above ambient temperature facilitates melt-processing or incorporation into polymer matrices without requiring high-temperature compounding that could degrade thermally sensitive substrates [1]. Its calculated logP of 1.70 and topological polar surface area (TPSA) of 32.0 Ų place it in a favorable lipophilicity range for membrane-permeation studies compared to the more hydrophilic TEMPOL (TPSA 43.7 Ų, logP ~0.8) [2].

Formulation handling Polymer stabilization Solid-state EPR dosimetry

Optimal Research and Industrial Application Scenarios for 1,2,2,5,5-Pentamethyl-4-ethyl-3-imidazoline-3-oxide


Dual-Function Spin Trap and pH Probe for Acidic Compartment Studies

Leveraging the pH-dependent hyperfine splitting documented for the 3-imidazoline-3-oxide scaffold (operable range pH 2.5–4) [1], this compound is uniquely suited for simultaneous radical trapping and local pH measurement in acidic biological microenvironments such as lysosomes (pH ~4.5), phagosomal vacuoles, and ischemic tissue, where conventional pyrroline spin traps (DMPO) or pyrrolidine nitroxides (TEMPO) provide no pH information [2]. The 4-ethyl substituent contributes steric shielding that may retard bioreduction relative to the fully methylated analog, extending the viable acquisition window in living-cell experiments.

In-Vivo EPR Oximetry and Imaging with Extended Signal Half-Life

The class-level evidence for 20–30 × enhanced stability toward ascorbate reduction conferred by ethyl-for-methyl substitution [1] positions this compound as a candidate for in-vivo EPR oximetry and imaging applications in animal models. The single 4-ethyl group is expected to provide sufficient reduction resistance to maintain a detectable EPR signal for tens of minutes in blood and tissues, overcoming the rapid bioreduction that limits tetramethyl-substituted nitroxides to <5 min of usable signal. Researchers should directly validate the half-life in their specific biological matrix against the tetramethyl analog to quantify the advantage.

Polymer Stabilization via Melt-Blending of a Low-Melting Radical Scavenger

The melting point of 32–34 °C [1] enables energy-efficient melt-compounding into thermoplastic polymers (e.g., polypropylene, polyethylene) at processing temperatures as low as 60–80 °C, minimizing thermal degradation of both the additive and the polymer. This is a practical formulation advantage over higher-melting nitroxides such as TEMPOL (mp 71–73 °C), which require elevated compounding temperatures. The compound's radical-scavenging activity protects against oxidative chain scission during extrusion and extends the service life of the final polymer product.

Mechanistic Studies of Inverted Spin Trapping via Radical-Anion Pathways

The distinct electronic structure of the imidazoline-3-oxide radical anion, characterized by experimentally determined hyperfine coupling constants and DFT-validated spin-density distribution [1], makes this compound class a valuable probe for investigating 'inverted spin trapping' mechanisms, where nitroxide formation proceeds through radical-anion intermediates rather than direct radical addition. This mechanistic insight is essential for correctly assigning radical species in complex reaction mixtures containing both electrophilic and nucleophilic short-lived radicals.

Quote Request

Request a Quote for 1,2,2,5,5-Pentamethyl-4-ethyl-3-imidazoline-3-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.